
2,5-Dimethyl-1H-pyrrole
Overview
Description
2,5-Dimethyl-1H-pyrrole is an organic compound belonging to the pyrrole family. It is characterized by a five-membered ring structure with two methyl groups attached at the 2 and 5 positions. This compound is known for its yellow to orange-yellow color and is insoluble in water but soluble in organic solvents like ethanol and ether .
Synthetic Routes and Reaction Conditions:
Chemical Reactions Analysis
2,5-Dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Scientific Research Applications
Enhancing Monoclonal Antibody Production
Recent studies have highlighted the role of 2,5-dimethyl-1H-pyrrole in improving the production of monoclonal antibodies (mAbs). A notable research effort identified a derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), which significantly increased mAb production in recombinant Chinese hamster ovary (rCHO) cells.
Key Findings:
- Increased Productivity: The study demonstrated that 2,5-dimethylpyrrole enhanced cell-specific productivity by up to 2.2-fold compared to control conditions while maintaining cell viability .
- Mechanism of Action: The compound suppressed cell growth but increased glucose uptake and intracellular ATP levels during antibody production. Additionally, it influenced the N-glycan profile of mAbs by reducing galactosylation, a critical quality attribute for therapeutic antibodies .
Data Table: Monoclonal Antibody Production Metrics
Condition | Cell-Specific Productivity (fold increase) | Viability (%) |
---|---|---|
Control | 1.0 | >50 |
MPPB Supplemented | 2.2 | >50 |
2,5-Dimethylpyrrole Alone | 1.4 | >50 |
Antitubercular Applications
The antitubercular potential of this compound derivatives has been extensively studied, revealing promising results against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains.
Key Findings:
- Structure-Activity Relationship (SAR): Research identified that specific modifications to the pyrrole scaffold significantly enhanced antimicrobial activity. For instance, compounds incorporating bulky groups showed improved efficacy against M. tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.40 µg/mL .
- Cytotoxicity Profiles: Selected derivatives demonstrated low cytotoxicity against human pulmonary fibroblasts and murine macrophages while maintaining effective bactericidal or bacteriostatic activities against intracellular mycobacteria .
Data Table: Antimycobacterial Activity of Derivatives
Compound | MIC90 (µg/mL) | Cytotoxicity (IC50 µg/mL) |
---|---|---|
5q | 0.40 | >25 |
5n | 0.49 | >25 |
5r | 0.49 | >25 |
Control | >25 | <10 |
Synthesis and Functionalization
The synthesis of pyrrole derivatives from 2,5-dimethylfuran has been explored through innovative chemical processes such as the Paal–Knorr reaction. This method allows for the efficient generation of various pyrrole compounds with potential applications in pharmaceuticals and materials science.
Synthesis Overview:
- Methodology: A one-pot two-step process was developed to convert dimethylfuran into pyrrole compounds effectively .
- Yield Optimization: The reaction conditions were optimized to achieve high yields while minimizing by-products, demonstrating the versatility of 2,5-dimethylpyrrole as a building block for complex molecules .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1H-pyrrole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,5-Dimethyl-1H-pyrrole can be compared with other pyrrole derivatives:
2,5-Dimethylfuran: Both compounds have similar structures, but 2,5-dimethylfuran is more reactive due to the presence of an oxygen atom in the ring.
2,5-Dimethylpyrrolidine: This compound is the reduced form of this compound and exhibits different chemical properties due to the absence of the double bonds in the ring.
Pyrrole-2,5-dicarboxylic acid: This oxidized form of this compound has carboxylic acid groups, making it more polar and reactive.
Biological Activity
2,5-Dimethyl-1H-pyrrole is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and immunomodulatory effects. The findings are supported by recent studies and data tables summarizing key research outcomes.
Chemical Structure and Properties
This compound has a molecular formula of CHN and features a five-membered aromatic ring with two methyl groups at the 2 and 5 positions. This structure is crucial for its biological activity as it allows for interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens. For instance, derivatives of this compound have shown significant activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains.
Case Study: Antitubercular Activity
A study investigated the antitubercular potential of 2,5-dimethylpyrrole derivatives. The results indicated that certain analogues exhibited potent inhibitory effects against M. tuberculosis with minimum inhibitory concentrations (MIC) significantly lower than those of standard treatments. The essentiality of the 2,5-dimethylpyrrole scaffold was confirmed as a key feature for antimycobacterial activity .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound 1 | 0.5 | Bactericidal |
Compound 2 | 1.0 | Bacteriostatic |
Compound 3 | 0.25 | Bactericidal |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Research has indicated that pyrrole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
The mechanism through which this compound exerts its anticancer effects involves the modulation of various signaling pathways associated with cell proliferation and survival. For example, studies have shown that it can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
Immunomodulatory Effects
Emerging research suggests that this compound also possesses immunomodulatory properties. It has been noted to enhance monoclonal antibody production in cell cultures while suppressing undesirable galactosylation on antibodies, which is crucial for therapeutic efficacy .
Impact on Cell Cultures
In a controlled study, the addition of this compound to cell cultures resulted in increased cell-specific productivity without compromising cell viability. This dual effect makes it a promising candidate for biotechnological applications in antibody production .
Condition | Cell-Specific Productivity (pg/cell/day) | Viability (%) |
---|---|---|
Control | 7.1 | 50 |
MPPB Added | 11 | >50 |
Q & A
Basic Questions
Q. What are the established synthetic routes for 2,5-Dimethyl-1H-pyrrole, and how can reaction efficiency be optimized?
The Paal-Knorr reaction is the primary method, involving the condensation of 1,4-diketones (e.g., 2,5-hexadione) with ammonia or carbamates under acidic conditions . Optimization includes controlling temperature (80–120°C), using anhydrous solvents (e.g., ethanol or toluene), and catalytic acids (e.g., acetic acid or p-toluenesulfonic acid). Reaction efficiency improves with excess ammonia and inert atmospheres to prevent oxidation .
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
- 1H/13C NMR : Identifies substituent positions and aromaticity via proton shifts (e.g., NH proton at δ 8.5–9.5 ppm in DMSO-d6) .
- FT-IR : Confirms NH stretching (3100–3300 cm⁻¹) and C=C ring vibrations (1450–1600 cm⁻¹) .
- HRMS : Validates molecular weight and purity (e.g., [M]+ at m/z 95.14 for C6H9N) .
Q. What are the key physical and chemical properties of this compound relevant to experimental design?
- Boiling Point : ~175–180°C .
- Solubility : Miscible in polar aprotic solvents (DMF, DMSO) and ethers; poorly soluble in water .
- Stability : Sensitive to light and oxygen; store under inert gas (N2/Ar) at 4°C .
Q. How can purity and structural integrity of this compound be confirmed post-synthesis?
Use melting point analysis (if crystalline), TLC (Rf comparison), and elemental analysis (C, H, N %). Column chromatography (silica gel, hexane/ethyl acetate) resolves impurities .
Advanced Research Questions
Q. How can in-situ FTIR and DFT calculations elucidate the reaction mechanism of this compound synthesis via the Paal-Knorr reaction?
In-situ FTIR tracks intermediates like imine (νC=N ~1650 cm⁻¹) and enamine (νC=C ~1550 cm⁻¹). DFT calculations (e.g., B3LYP/6-31G*) model transition states and energy barriers, revealing nucleophilic addition as the rate-limiting step . K-means clustering of spectral data improves intermediate identification .
Q. What strategies are effective for the regioselective functionalization of this compound at the N-1 position?
Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-chlorophenylboronic acid) under Pd(PPh3)4 catalysis achieves N-arylation. Optimize with base (K2CO3) and polar solvents (THF/H2O) at 80°C for 12–24 hours .
Q. How do structural modifications of this compound influence its electronic properties in materials science applications?
Substitution with electron-withdrawing groups (e.g., cyano) red-shifts absorption (UV-vis λmax 350→450 nm). BODIPY derivatives (e.g., Difluoro{2-[1-(3,5-dimethylpyrrolyl)ethyl]-pyrrolato}boron) exhibit high quantum yields (Φ >0.8) for fluorescent probes .
Q. What analytical challenges arise in resolving isomeric byproducts during synthesis, and how can they be addressed?
Isomeric impurities (e.g., 2,4-dimethyl vs. 2,5-dimethyl) require HPLC with chiral columns (e.g., Chiralpak IA) or 2D NMR (NOESY) to distinguish spatial arrangements .
Q. What role does this compound play in the development of fluorescent probes or optoelectronic materials?
As a precursor for BODIPY dyes, it enables tunable emission (450–600 nm) via alkyl/aryl substitutions. Applications include bioimaging and organic LEDs (OLEDs) .
Q. How can computational methods predict the reactivity and stability of novel derivatives?
DFT (e.g., Gaussian09) calculates HOMO-LUMO gaps to predict electron transport. Molecular dynamics (MD) simulations assess solubility and aggregation behavior in polymer matrices .
Properties
IUPAC Name |
2,5-dimethyl-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-5-3-4-6(2)7-5/h3-4,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPNRQCYSFBWDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211552 | |
Record name | 2,5-Dimethylpyrrole | |
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Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 7.7 deg C; [ChemIDplus] Liquid; [Aldrich MSDS], Liquid | |
Record name | 2,5-Dimethylpyrrole | |
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Record name | 2,5-Dimethyl-1H-pyrrole | |
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Boiling Point |
168.00 to 171.00 °C. @ 740.00 mm Hg | |
Record name | 2,5-Dimethyl-1H-pyrrole | |
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Vapor Pressure |
0.8 [mmHg] | |
Record name | 2,5-Dimethylpyrrole | |
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CAS No. |
625-84-3 | |
Record name | 2,5-Dimethylpyrrole | |
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Record name | 2,5-Dimethylpyrrole | |
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Record name | 2,5-DIMETHYLPYRROLE | |
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Record name | 2,5-Dimethylpyrrole | |
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Record name | 2,5-dimethyl-1H-pyrrole | |
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Record name | 2,5-DIMETHYLPYRROLE | |
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Record name | 2,5-Dimethyl-1H-pyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032973 | |
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Melting Point |
7.7 °C | |
Record name | 2,5-Dimethyl-1H-pyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032973 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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